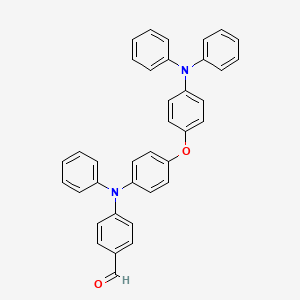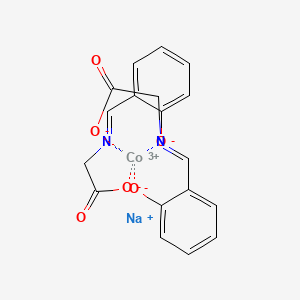
Bis(N-salicylideneglycinato)cobaltatesodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N-salicylideneglycinato)cobaltatesodium is a coordination compound that features cobalt as the central metal ion coordinated to two N-salicylideneglycinato ligands. This compound is known for its unique structural, magnetic, and luminescent properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-salicylideneglycinato)cobaltatesodium typically involves the reaction of cobalt salts with N-salicylideneglycine in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. For example, the reaction of potassium Δ-bis[N-salicylideneglycinato]cobaltate (III) and potassium Λ-bis[N-3-methylsalicylideneglycinato]cobaltate (III) with methyl acrylate in water at pH 11.4 yields a mixture of diastereomeric complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N-salicylideneglycinato)cobaltatesodium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the cobalt ion changes its oxidation state.
Substitution: Ligand exchange reactions can occur, where the N-salicylideneglycinato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methyl acrylate and other coordinating ligands. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methyl acrylate can yield S-glutamic acid in asymmetric yields .
Wissenschaftliche Forschungsanwendungen
Bis(N-salicylideneglycinato)cobaltatesodium has several scientific research applications, including:
Chemistry: Used in the study of coordination chemistry and the synthesis of chiral compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with unique magnetic and luminescent properties
Wirkmechanismus
The mechanism of action of Bis(N-salicylideneglycinato)cobaltatesodium involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion in the compound can undergo changes in oxidation state, which is crucial for its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium Δ-bis[N-salicylideneglycinato]cobaltate (III)
- Potassium Λ-bis[N-3-methylsalicylideneglycinato]cobaltate (III)
Uniqueness
Bis(N-salicylideneglycinato)cobaltatesodium is unique due to its specific coordination environment and the properties imparted by the N-salicylideneglycinato ligands. Its structural, magnetic, and luminescent properties distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C18H14CoN2NaO6 |
|---|---|
Molekulargewicht |
436.2 g/mol |
IUPAC-Name |
sodium;cobalt(3+);2-[(2-oxidophenyl)methylideneamino]acetate |
InChI |
InChI=1S/2C9H9NO3.Co.Na/c2*11-8-4-2-1-3-7(8)5-10-6-9(12)13;;/h2*1-5,11H,6H2,(H,12,13);;/q;;+3;+1/p-4 |
InChI-Schlüssel |
JDPBAUOSKSZQAH-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].[Na+].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


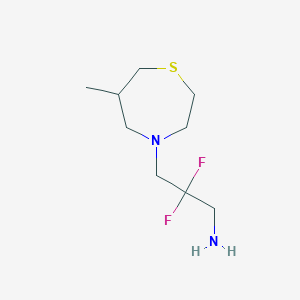




![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
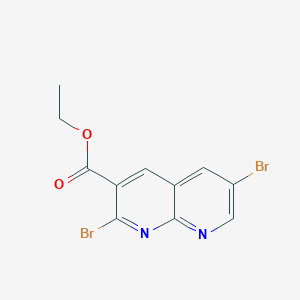

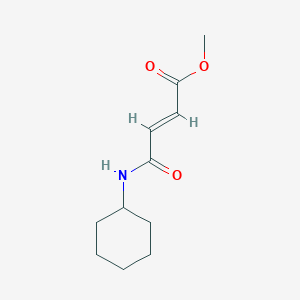
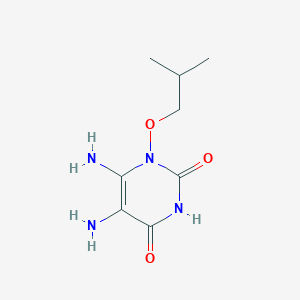
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
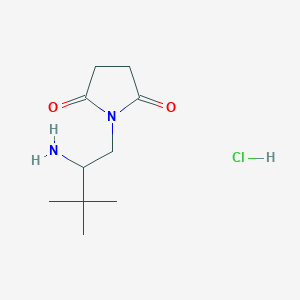
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
